molecular formula C13H6F3N3O3 B14205029 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-58-2

4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14205029
CAS No.: 833457-58-2
M. Wt: 309.20 g/mol
InChI Key: YMTKPNGQNBNTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound characterized by the presence of a nitro group, a trifluoromethoxyphenyl group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism by which 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethoxyphenyl moiety contribute to its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

833457-58-2

Molecular Formula

C13H6F3N3O3

Molecular Weight

309.20 g/mol

IUPAC Name

4-nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H6F3N3O3/c14-13(15,16)22-11-3-1-2-8(4-11)12-6-10(19(20)21)5-9(7-17)18-12/h1-6H

InChI Key

YMTKPNGQNBNTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.